3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as CMPD1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including the ability to inhibit protein kinases and modulate cellular signaling pathways. In
Mechanism of Action
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its biological effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This leads to the modulation of cellular signaling pathways and the regulation of gene transcription. 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of cellular signaling pathways. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to have anti-inflammatory effects by inhibiting the activity of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to the use of 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments. It has been found to have off-target effects on some protein kinases, which can complicate data interpretation. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has poor stability in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the study of 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One potential application is in the development of cancer therapeutics. 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis, making it a promising candidate for further study. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may have applications in the treatment of inflammatory diseases, given its anti-inflammatory effects. Finally, further research is needed to better understand the off-target effects of 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine on protein kinases and to develop more specific inhibitors.
Scientific Research Applications
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several protein kinases, including the cyclin-dependent kinase CDK9, which is involved in the regulation of gene transcription. 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation. Additionally, 3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
properties
IUPAC Name |
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-6(8(10,11)12)15-7(14-4)5(9)3-13-15/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQZUXNORARXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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